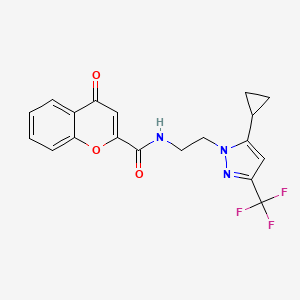

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide

Description

Properties

IUPAC Name |

N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-4-oxochromene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F3N3O3/c20-19(21,22)17-9-13(11-5-6-11)25(24-17)8-7-23-18(27)16-10-14(26)12-3-1-2-4-15(12)28-16/h1-4,9-11H,5-8H2,(H,23,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOZNQKYHJXLIMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CCNC(=O)C3=CC(=O)C4=CC=CC=C4O3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, including its mechanisms of action, therapeutic potentials, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound can be described by the following structural formula:

Key Properties:

| Property | Value |

|---|---|

| Molecular Formula | C16H15F3N4O3 |

| Molecular Weight | 357.76 g/mol |

| LogP | 3.5862 |

| Polar Surface Area | 37.92 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

Biological Activity Overview

The biological activity of this compound has been investigated through various studies, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity

Recent studies have shown that derivatives of chromene compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds featuring the chromene scaffold have demonstrated IC50 values in the low micromolar range against human cancer cell lines, indicating potent antiproliferative effects. The presence of the trifluoromethyl group is believed to enhance these activities through improved lipophilicity and electronic effects that stabilize interactions with target proteins.

Case Study:

In a study evaluating similar chromene derivatives, it was found that modifications at the 4-position significantly influenced cytotoxicity. For example:

- Compound A (IC50 = 1.61 µg/mL)

- Compound B (IC50 = 1.98 µg/mL)

These findings suggest that structural variations in the chromene core can lead to enhanced biological activity against cancer cells .

Anti-inflammatory Activity

The compound has also been assessed for its anti-inflammatory properties. In vitro assays demonstrated that it inhibits key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). The trifluoromethyl group plays a critical role in modulating these interactions, providing a basis for further development as an anti-inflammatory agent.

Research Findings:

Kinetic studies indicated that the compound effectively inhibited LOX enzymes, which are implicated in various inflammatory diseases. This inhibition was supported by docking studies revealing favorable binding interactions with enzyme active sites .

Antimicrobial Activity

Antimicrobial assays have shown that this compound exhibits moderate activity against several bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that both the chromene core and the pyrazole moiety contribute significantly to the biological activity of the compound. Key observations include:

- Trifluoromethyl Group: Enhances lipophilicity and electron-withdrawing capacity, improving binding affinity to biological targets.

- Cyclopropyl Substituent: Influences conformational flexibility and may enhance interaction with specific receptors.

Q & A

Q. What are the optimized synthetic routes for N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide, and how do reaction conditions influence yield and purity?

- Methodology :

- Step 1 : Condensation of pyrazole derivatives (e.g., 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole) with ethylenediamine analogs under basic conditions (e.g., K₂CO₃ in DMF) to form the ethyl-linked intermediate .

- Step 2 : Coupling the intermediate with 4-oxo-4H-chromene-2-carboxylic acid using carbodiimide crosslinkers (e.g., EDC·HCl) and activators (e.g., HOBt) in anhydrous solvents .

- Critical Parameters :

- Temperature : Room temperature for condensation; 40–60°C for coupling.

- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) achieves >95% purity .

Q. Which characterization techniques are critical for confirming the structure of this compound?

- Primary Techniques :

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., cyclopropyl CH₂ at δ 0.8–1.2 ppm, trifluoromethyl at δ 110–120 ppm in ¹³C) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) and fragments (e.g., loss of CO from chromene moiety) .

- FT-IR : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and amide N-H bonds (~3300 cm⁻¹) .

- Secondary Validation :

- X-ray Crystallography : Resolves stereochemistry and crystal packing (if single crystals are obtainable) .

Q. What initial biological screening assays are recommended to evaluate its pharmacological potential?

- In Vitro Assays :

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Case Example : Discrepancies in NMR peak splitting (e.g., unexpected multiplicity for pyrazole protons).

- Approach :

- 2D NMR (COSY, HSQC) : Maps proton-proton correlations and assigns carbons to resolve overlapping signals .

- Variable Temperature NMR : Identifies dynamic rotational barriers (e.g., hindered rotation in amide bonds) .

- Isotopic Labeling : Incorporates ¹⁵N or ¹³C labels to trace specific functional groups .

Q. What strategies are effective in improving the compound’s solubility for in vivo studies?

- Chemical Modifications :

- Formulation Optimization :

- Nanoemulsions : Encapsulate the compound in lipid-based nanoparticles (size <200 nm) to improve bioavailability .

Q. What in silico methods predict the compound’s interaction with biological targets?

- Tools :

- Molecular Docking (AutoDock Vina) : Models binding to ATP pockets (e.g., kinases) using the trifluoromethyl group as a hydrophobic anchor .

- MD Simulations (GROMACS) : Simulates ligand-protein stability over 100 ns trajectories to assess binding entropy .

- QSAR Models : Correlate substituent effects (e.g., cyclopropyl vs. methyl) with activity cliffs .

Q. How can researchers design experiments to assess off-target effects in biological assays?

- Counter-Screening :

- Selectivity Panels : Test against unrelated enzymes (e.g., carbonic anhydrase, cytochrome P450) to rule out non-specific binding .

- CRISPR-Cas9 Knockouts : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .

Q. What analytical workflows validate batch-to-batch consistency in large-scale synthesis?

- QC Protocols :

- HPLC-PDA : Monitor purity (>98%) with a C18 column (gradient: 10–90% acetonitrile/water) .

- Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values .

- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) to identify degradants .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.